PD0166285 is a cell-permeable, ATP-competitive inhibitor from the pyrido[2,3-d]pyrimidine class, characterized by its broad-spectrum activity against multiple protein tyrosine kinases. It demonstrates nanomolar potency against key targets involved in oncogenesis and cell cycle control, including Fibroblast Growth Factor Receptor 1 (FGFR1), Src, and Platelet-Derived Growth Factor Receptor β (PDGFRβ). Notably, PD0166285 also potently inhibits WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint, distinguishing its profile from more selective receptor tyrosine kinase (RTK) inhibitors.
Direct substitution of PD0166285 with other common kinase inhibitors is inadvisable due to significant differences in selectivity profiles, which lead to divergent biological outcomes. Replacing PD0166285 with a selective FGFR inhibitor, such as PD173074, would eliminate the compound's potent, concurrent inhibition of Src and the WEE1 cell cycle kinase, failing to replicate its multi-pathway modulating effects. Conversely, substituting with another multi-kinase inhibitor like SU5402 would introduce strong activity against VEGFR2 while lacking the potent WEE1 inhibition unique to PD0166285's profile. These distinct off-target activities make experimental results non-transferable and can lead to misinterpretation of pathway-specific effects.
PD0166285 exhibits a broad inhibition profile with nanomolar potency against multiple, structurally distinct kinase families. It inhibits Src, FGFR1, and PDGFRβ with IC50 values of 8.4 nM, 39.3 nM, and 98.3 nM, respectively. In contrast, the common in-class substitute PD173074 is highly selective for FGFRs, with an IC50 of ~21.5 nM for FGFR1 but significantly weaker activity against Src (IC50 > 19,000 nM). This represents over a 480-fold greater selectivity for FGFR1 over Src for PD173074 compared to PD0166285.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | PD0166285: FGFR1 = 39.3 nM; Src = 8.4 nM |
| Comparator Or Baseline | PD173074: FGFR1 = ~21.5 nM; Src > 19,000 nM |
| Quantified Difference | PD0166285 inhibits both Src and FGFR1 potently; PD173074 is highly selective for FGFR1 over Src. |
| Conditions | Cell-free enzymatic assays. |
This justifies procuring PD0166285 for studies requiring simultaneous inhibition of FGF-driven signaling and Src-family kinases, whereas PD173074 is appropriate for isolating FGFR-specific effects.
A key differentiator for PD0166285 is its potent inhibition of the cell cycle regulator WEE1 kinase, with a reported IC50 of 24 nM. This activity is absent in selective FGFR inhibitors like PD173074. Functionally, this allows PD0166285 to abrogate the DNA damage-induced G2 checkpoint, forcing cells into mitosis and enhancing cell death when combined with radiotherapy. This specific, secondary mechanism provides a clear functional advantage in relevant experimental models.
| Evidence Dimension | Enzymatic Inhibition (IC50) & Cellular Function |
| Target Compound Data | PD0166285: WEE1 IC50 = 24 nM; abrogates G2 arrest. |
| Comparator Or Baseline | Selective FGFR inhibitors (e.g., PD173074) lack potent WEE1 activity and do not function as G2 checkpoint abrogators. |
| Quantified Difference | Provides a distinct cell cycle-related mechanism of action absent in selective FGFR inhibitors. |
| Conditions | Cell-free WEE1 kinase assay and cellular irradiation models in p53-mutant cancer cell lines. |
For researchers studying cell cycle control or developing combination therapies with DNA-damaging agents, PD0166285's WEE1 activity is a primary reason for its selection over other RTK inhibitors.
FGFR activation leads to the tyrosine phosphorylation of the docking protein FRS2, a critical node for downstream signaling. Selective inhibitors like PD173074 provide a precise tool to block FGF-induced FRS2 phosphorylation and study its direct consequences. In contrast, PD0166285 modulates cellular signaling in a more complex manner. Its simultaneous inhibition of other kinases like Src and EGFR, which can also influence the Ras/MAPK pathway, results in a multi-input modulation rather than a specific pathway blockade. This provides a different, more systemic tool for pathway analysis.
| Evidence Dimension | Mechanism of Downstream Signal Modulation |
| Target Compound Data | Modulates FRS2-mediated pathways in the context of broad inhibition of multiple upstream tyrosine kinases (FGFR, Src, EGFR). |
| Comparator Or Baseline | Selective inhibitors (e.g., PD173074) provide specific, on-target blockade of FGF-induced FRS2 phosphorylation. |
| Quantified Difference | Qualitative difference in signaling context: multi-input network modulation vs. specific, linear pathway blockade. |
| Conditions | Cell-based signal transduction assays (e.g., Western blot for phospho-FRS2). |
This distinction is critical for procurement: a buyer should select PD0166285 to study systems-level network effects of broad kinase inhibition, versus a selective alternative for dissecting a single, defined signaling axis.
Due to its dual, potent inhibition of receptor tyrosine kinases (FGFR1, PDGFRβ) and the G2/M checkpoint kinase (WEE1), PD0166285 is the indicated tool for experiments designed to probe the interplay between mitogenic signaling and cell cycle regulation.
The compound's demonstrated ability to abrogate the G2 checkpoint makes it a rational choice for studies aiming to enhance the efficacy of radiotherapy or chemotherapy in cancer models with defective p53, where G2 arrest is a key survival mechanism.
Given its activity against multiple pro-angiogenic RTKs, including FGFR1 and PDGFRβ, PD0166285 is well-suited for in vitro and in vivo models assessing the effects of simultaneously blocking several pathways that contribute to neovascularization.